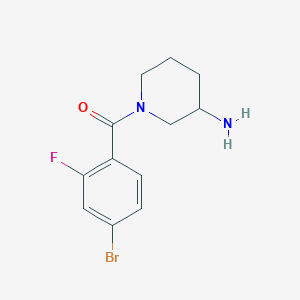

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone

説明

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O It is a derivative of piperidine and contains both bromine and fluorine atoms, which contribute to its unique chemical properties

特性

分子式 |

C12H14BrFN2O |

|---|---|

分子量 |

301.15 g/mol |

IUPAC名 |

(3-aminopiperidin-1-yl)-(4-bromo-2-fluorophenyl)methanone |

InChI |

InChI=1S/C12H14BrFN2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |

InChIキー |

GYKCGYPDDYNLIS-UHFFFAOYSA-N |

正規SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 3-aminopiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

Major Products Formed

Oxidation: N-oxides of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

作用機序

The mechanism of action of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Similar Compounds

- (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone

- (3-Aminopiperidin-1-yl)(4-chloro-2-fluorophenyl)methanone

- (3-Aminopiperidin-1-yl)(4-bromo-2-chlorophenyl)methanone

Uniqueness

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

生物活性

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is a piperidine derivative with significant biological activity, particularly in the context of medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially in cancer treatment and other biomedical fields. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is C12H14BrF2N3O. Its structure features a piperidine ring substituted with an amino group and a phenyl ring that contains both bromine and fluorine atoms. The presence of these halogen substituents may influence the compound's biological interactions.

The biological activity of this compound primarily involves:

1. Receptor Binding :

The compound can interact with various receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to changes in gene expression and cellular responses.

2. Enzyme Inhibition :

It has been shown to inhibit specific enzymes, impacting metabolic processes and disease pathways. For instance, it may inhibit kinases involved in cancer cell proliferation.

Biological Activity Data

Recent studies have provided insights into the biological activity of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone:

| Study | Findings | Concentration |

|---|---|---|

| MLL Leukemia Inhibition | Effective in inhibiting MLL fusion protein interactions | Submicromolar concentrations |

| Structure-Based Optimization | Enhanced potency through structural modifications | Varies by derivative |

Case Studies

-

MLL Leukemia Inhibition :

A study demonstrated that this compound effectively inhibits interactions involving the MLL fusion protein, a target in certain leukemias. The results indicated a significant reduction in cell proliferation at submicromolar concentrations, suggesting its potential as a therapeutic agent for MLL-rearranged leukemias . -

Structure-Based Drug Design :

Research focusing on structure-based optimization revealed that modifications to the compound's structure could enhance its biological activity, particularly its potency against specific cancer targets .

Comparative Analysis

When compared to similar compounds, (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone exhibits unique properties that enhance its biological activity:

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| 1-(3-Fluoro-4-methylbenzoyl)piperidin-4-amine | Similar piperidine core but different substitution pattern | Lower potency in inhibiting MLL interactions |

| 3-Fluoro-4-methoxybenzoyl-piperidin-1-yl-amine | Methoxy substitution instead of methyl | Altered pharmacokinetic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。